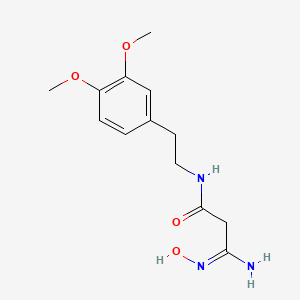
3-Amino-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-(hydroxyimino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide is a synthetic compound known for its potential therapeutic and environmental applications. It has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . The compound is characterized by the presence of a dimethoxyphenyl group, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide involves several steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine . This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that it may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide can be compared with other similar compounds such as:
N-acetyl-3,4-dimethoxyphenethylamine: This compound is an intermediate in the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N’-hydroxycarbamimidoyl)acetamide and shares similar structural features.
3,4-Dimethoxyphenylethylamine: Another related compound, known for its biological activities and used as a precursor in organic synthesis.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
(3E)-3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C13H19N3O4/c1-19-10-4-3-9(7-11(10)20-2)5-6-15-13(17)8-12(14)16-18/h3-4,7,18H,5-6,8H2,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
DFOZKRREIUZKIK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C/C(=N\O)/N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
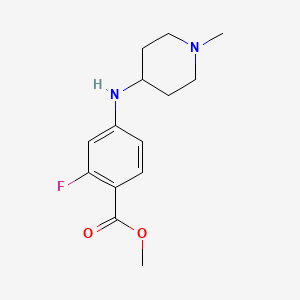
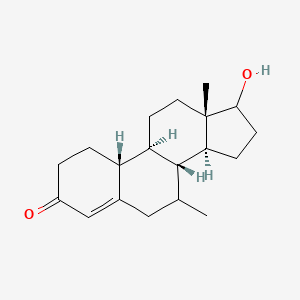

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)

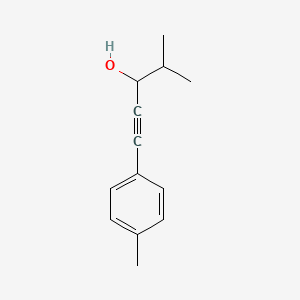
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
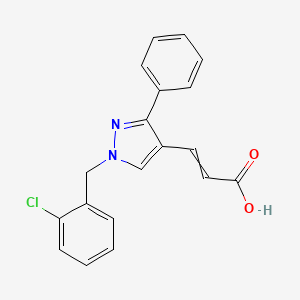
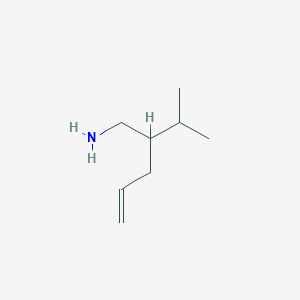
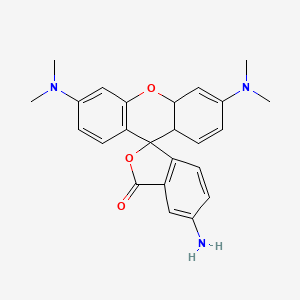

![4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14120541.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14120548.png)
